molecular formula C15H24BNO3 B12103525 3-Methyl-1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one

3-Methyl-1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one

Cat. No.: B12103525
M. Wt: 277.17 g/mol
InChI Key: AJRFEIGALQNWBA-UHFFFAOYSA-N
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Description

3-Methyl-1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that includes a pyridinone core, a boronate ester, and various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyridinone core through a cyclization reaction, followed by the introduction of the boronate ester group via a Suzuki-Miyaura coupling reaction. The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The boronate ester group can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various cross-coupled products.

Scientific Research Applications

3-Methyl-1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound can be used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyridinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one
  • 3-Methyl-1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-thione
  • 3-Methyl-1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-amine

Uniqueness

The uniqueness of this compound lies in its combination of a boronate ester group and a pyridinone core. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C15H24BNO3

Molecular Weight

277.17 g/mol

IUPAC Name

3-methyl-1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one

InChI

InChI=1S/C15H24BNO3/c1-10(2)17-9-12(8-11(3)13(17)18)16-19-14(4,5)15(6,7)20-16/h8-10H,1-7H3

InChI Key

AJRFEIGALQNWBA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)C)C(C)C

Origin of Product

United States

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